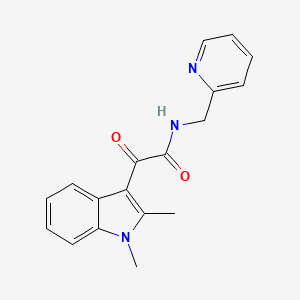

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide

Description

Propriétés

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-12-16(14-8-3-4-9-15(14)21(12)2)17(22)18(23)20-11-13-7-5-6-10-19-13/h3-10H,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWYMWQQRKXSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups: The 1,2-dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Acylation: The indole derivative is then acylated with an appropriate acyl chloride to introduce the acetamide functionality.

Attachment of Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the acetamide group, which can be achieved through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Analyse Des Réactions Chimiques

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, where nucleophiles replace leaving groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of indole, including this compound, exhibit significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, such as:

-

HepG2 (liver cancer) : The compound demonstrated a potent inhibitory effect on cell proliferation with an IC50 value indicating effective cytotoxicity.

Cell Line IC50 Value (μM) Mechanism of Action HepG2 10.56 ± 1.14 Induction of apoptosis via caspase activation

The mechanism involves the cleavage of poly ADP-ribose polymerase (PARP) and activation of caspases, highlighting its potential as an anticancer agent by triggering programmed cell death .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly against neurodegenerative diseases. Its ability to inhibit acetylcholinesterase suggests potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of indole derivatives similar to 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide:

- Synthesis and Characterization : A study synthesized novel N-substituted indole derivatives and evaluated their cytotoxicity against human cancer cell lines. The findings indicated that specific structural modifications enhance biological activity .

- Molecular Docking Studies : Research utilizing molecular docking has shown that this compound interacts favorably with targets associated with cancer proliferation and neurodegeneration, suggesting pathways for further therapeutic development .

- Antimicrobial Efficacy : Investigations into similar compounds revealed significant antibacterial effects, reinforcing the importance of indole derivatives in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, this compound inhibits its polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of microtubule dynamics and the activation of apoptotic signaling cascades.

Comparaison Avec Des Composés Similaires

Structural Analog: 2-(2-Acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide ()

Key Differences :

- Substituent on Indole : The indole ring in this analog is substituted with a 2-acetamidophenyl group instead of 1,2-dimethyl groups. This introduces hydrogen-bonding capabilities via the acetamide moiety.

- Metal Coordination: The ligand acts as a tridentate donor (via pyridine N, carbonyl O, and acetamide O), forming a copper(II) complex with distorted octahedral geometry. Computational DFT studies indicate a HOMO-LUMO gap of ~3.5 eV, suggesting moderate reactivity .

- Biological Activity : The copper(II) complex exhibits antibacterial activity against E. coli and S. aureus (MIC values: 12.5–25 μg/mL). Molecular docking studies predict strong interactions with the Insulin-like Growth Factor 1 Receptor (IGF-1R), mediated by hydrophobic and π-π stacking interactions .

Comparison: The target compound’s 1,2-dimethylindole group increases lipophilicity, which may enhance cell membrane penetration but reduce solubility.

Hydrazine-Based Analogs: Ni(II) and Co(II) Complexes ()

Key Differences :

- Hydrazine Linker : The ligand in these complexes includes a hydrazinyl group (2-(2-(2-hydroxybenzyliden)hydrazinyl)-2-oxo-N-(pyridine-2-yl)acetamide), enabling additional coordination sites for metal ions.

- Metal Chelation : Ni(II) and Co(II) complexes adopt octahedral geometries, with enhanced thermal stability (decomposition temperatures >300°C). DFT calculations reveal lower HOMO-LUMO gaps (~2.8–3.0 eV) compared to the acetamide analogs, suggesting higher reactivity .

- Biological Activity : These complexes show broad-spectrum antimicrobial activity (MIC: 8–32 μg/mL against C. albicans and A. flavus) and moderate DNA-binding affinity (K~app~ = 10⁴ M⁻¹), attributed to the hydrazine moiety’s ability to intercalate DNA .

Comparison :

The target compound lacks a hydrazine linker, likely reducing its DNA-binding capacity. However, its dimethylindole group may confer stronger hydrophobic interactions with protein targets, compensating for reduced DNA affinity.

Quinoline-Substituted Analog ()

Key Differences :

- Aromatic Substituent: The compound 2-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide replaces the pyridin-2-ylmethyl group with a quinolin-6-yl moiety.

Comparison: The target compound’s pyridin-2-ylmethyl group is less sterically demanding than quinoline, possibly improving bioavailability. However, the absence of a chlorophenyl group may reduce electrophilic character and target selectivity.

Indol-3-ylidene Acetamide ()

Key Differences :

- Tautomeric Form: The compound 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N,N-dimethylacetamide exists in an enol-imine tautomeric form, enabling conjugation across the indole-acetamide system.

- Electronic Structure: The planar structure facilitates π-π stacking, as evidenced by its SMILES (C(N(C)C)(=O)C=C1C2=C(NC1=O)C=CC=C2), which contrasts with the non-conjugated system of the target compound .

Comparison: The target compound’s non-tautomeric structure may reduce conjugation, lowering its UV-Vis absorption intensity but improving stability under physiological conditions.

Activité Biologique

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound belonging to the class of indole derivatives. Its structure features an indole ring with dimethyl substitution and an acetamide group linked to a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The compound can be represented as follows:

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : 314.36 g/mol

Anticancer Properties

Research indicates that compounds within the indole class, including this compound, exhibit significant anticancer activity. For instance:

- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC₅₀ values for these cell lines are reported to be as low as 0.46 µM for MCF7 cells, indicating potent activity against tumor growth .

The mechanism of action is primarily attributed to the compound's ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : It can lead to cell cycle arrest at the G1/S phase, preventing further division of cancer cells .

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties. The compound may exert its effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which play critical roles in inflammatory pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) indicate effectiveness comparable to standard antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines/Organisms | IC₅₀/Effectiveness |

|---|---|---|

| Anticancer | MCF7 | 0.46 µM |

| HepG2 | 0.71 µM | |

| A549 | 3.79 µM | |

| Anti-inflammatory | - | Inhibits TNF-alpha production |

| Antimicrobial | E. coli | MIC = 32 µg/mL |

| S. aureus | MIC = 16 µg/mL |

Case Study: Anticancer Activity

In a controlled study examining the anticancer effects of various indole derivatives, this compound exhibited remarkable cytotoxicity against multiple cancer cell lines. The study utilized a series of assays to determine cell viability post-treatment with varying concentrations of the compound over a period of 48 hours. Results indicated a dose-dependent reduction in cell viability across all tested lines.

Q & A

Basic: What are the key synthetic routes for preparing 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the construction of the indole core. A common approach includes:

- Step 1: Alkylation of 1,2-dimethylindole to introduce the 3-acetyl group.

- Step 2: Formation of the acetamide moiety via nucleophilic substitution between the activated acetyl group and pyridin-2-ylmethylamine.

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Key Considerations: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like over-alkylated indole derivatives .

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions (e.g., methyl groups on indole, pyridyl protons).

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z calculated for C19H20N3O2).

- Infrared (IR) Spectroscopy: Identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Data Cross-Validation: Compare experimental data with computational predictions (e.g., PubChem-derived InChI key) .

Advanced: How can reaction yields be improved during the acylation of the pyridin-2-ylmethylamine group?

Methodological Answer:

- Catalytic Optimization: Use coupling agents like EDCI/HOBt to enhance amide bond formation efficiency.

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve reagent solubility, while low temperatures (−20°C to 0°C) reduce hydrolysis side reactions .

- Controlled Stoichiometry: Maintain a 1.2:1 molar ratio of acylating agent to amine to avoid excess reagent waste .

Contradiction Alert: Some studies report reduced yields in DMSO due to viscosity-related mass transfer limitations; alternative solvents like THF may be preferable .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

- Assay Standardization: Use common reference strains (e.g., E. coli ATCC 25922) and standardized MIC protocols to ensure reproducibility .

- Structural Confirmation: Re-evaluate compound purity via HPLC before bioassays; impurities like unreacted indole intermediates can skew results .

- Mechanistic Profiling: Perform target-specific assays (e.g., enzyme inhibition for kinase targets) instead of broad-spectrum screens to identify precise activity .

Advanced: How does the compound interact with biological targets, and what computational tools validate these interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like DNA topoisomerases or kinase domains. Key interactions include:

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Validation: Cross-reference docking results with mutagenesis studies or X-ray crystallography data if available .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Temperature: Store at −20°C in airtight, amber vials to prevent photodegradation.

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the amide bond.

- Long-Term Stability: Periodic HPLC analysis (every 6 months) confirms integrity; discard if purity drops below 90% .

Advanced: How can the compound’s solubility be enhanced for in vitro assays without altering bioactivity?

Methodological Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin-based formulations.

- pH Adjustment: Solubilize in buffered solutions (pH 6–8) where the compound remains unionized.

- Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

Caution: Aggressive sonication or heating (>40°C) may degrade the compound .

Advanced: What analytical techniques differentiate between polymorphic forms of the compound?

Methodological Answer:

- X-Ray Diffraction (XRD): Identify crystalline vs. amorphous phases.

- Differential Scanning Calorimetry (DSC): Measure melting points and enthalpy changes to detect polymorph transitions.

- Raman Spectroscopy: Resolve subtle structural variations (e.g., H-bonding patterns) between forms .

Industrial Relevance: Polymorph stability impacts drug formulation and patent strategies .

Basic: What are the compound’s potential applications in medicinal chemistry research?

Methodological Answer:

- Lead Optimization: Modify substituents on the indole or pyridine rings to enhance selectivity for cancer-related kinases .

- Prodrug Development: Introduce hydrolyzable groups (e.g., esters) to improve pharmacokinetics .

- Tool Compound: Use in target validation studies for neurodegenerative diseases due to structural similarity to acetylcholinesterase inhibitors .

Advanced: How can researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

- Cell Line Authentication: Use STR profiling to confirm identity and rule out contamination.

- Metabolic Profiling: Assess cytochrome P450 activity in different cell lines; variations in metabolic activation can alter toxicity .

- Dose-Response Refinement: Conduct 10-point IC50 assays instead of single-dose screens to capture nuanced effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.